

Ti5Si3 intermetallic compound formation thermodynamics

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Compound of Interest

Compound Name: Titanium silicide (Ti5Si3)

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An In-Depth Technical Guide on the Thermodynamics of Ti5Si3 Intermetallic Compound Formation

Introduction

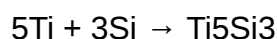
The titanium silicide Ti5Si3 is an intermetallic compound of significant interest for high-temperature structural applications due to its attractive properties, including a high melting point (2130 °C), low density (4.32 g/cm³), good corrosion resistance, and high wear resistance. [1][2] These characteristics make it a candidate for use in aerospace, automotive, and other industries requiring materials that can withstand extreme environments. The formation and stability of Ti5Si3 are governed by its thermodynamic properties. A thorough understanding of the thermodynamics of its formation is crucial for controlling its synthesis, optimizing alloy design, and predicting its performance in multicomponent systems. This guide provides a detailed overview of the core thermodynamic principles and data related to the formation of the Ti5Si3 intermetallic compound.

Core Thermodynamic Data

The stability of an intermetallic compound is quantified by its Gibbs free energy of formation (ΔG_f), which is a function of the enthalpy of formation (ΔH_f) and the entropy of formation (ΔS_f), as described by the fundamental equation:

$$\Delta G_f = \Delta H_f - T\Delta S_f$$

where T is the absolute temperature. A negative ΔG_f indicates that the formation of the compound from its constituent elements is a spontaneous process. For Ti_5Si_3 , the formation reaction is:



Thermodynamic data for Ti_5Si_3 have been determined through both experimental measurements and computational modeling. The following tables summarize key quantitative data available in the literature.

Table 1: Enthalpy, Entropy, and Gibbs Free energy of Formation for Ti_5Si_3

Thermodynamic Property	Value	Temperature (K)	Method	Reference
Enthalpy of Formation (ΔH_f°)	-579.2 kJ·mol ⁻¹	298.15	Recommended from calorimetry	[3]
Gibbs Free Energy of Formation (ΔG_f°)	-571.5 kJ·mol ⁻¹ (estimated)	298.15	Derived from ΔH_f° and S°	[3]
Formation Energy (Predicted)	-0.790 eV/atom (-610 kJ·mol ⁻¹)	0	First-Principles (DFT)	[4]

Note: The Gibbs free energy of formation was estimated using the recommended enthalpy of formation and entropy values.[3] The predicted formation energy from the Materials Project is a 0 K value calculated using Density Functional Theory (DFT).

Thermodynamic analysis using the Miedema model has also shown that the formation of the Ti_5Si_3 intermetallic compound has a lower Gibbs free energy compared to the formation of solid solutions or amorphous phases at the nominal composition, indicating its high stability.[1] [5]

Experimental Protocols for Thermodynamic Characterization

The determination of thermodynamic data for intermetallic compounds like Ti_5Si_3 requires precise experimental techniques, often performed at high temperatures.

Adiabatic Calorimetry

Adiabatic calorimetry is used to measure the heat capacity (C_p) and enthalpy increments of a substance as a function of temperature.

- Principle: The sample is placed in a calorimeter that is carefully insulated from its surroundings (adiabatically) to prevent heat exchange. A known amount of heat is supplied to the sample, and the resulting temperature change is measured precisely.
- Methodology for Ti_5Si_3 :
 - A sample of synthesized Ti_5Si_3 is placed within an adiabatic calorimeter.[\[3\]](#)
 - The system is cooled to a very low temperature (e.g., near absolute zero).
 - Small, precisely measured increments of energy are supplied to the sample, and the corresponding temperature increase is recorded.
 - This process is repeated over the desired temperature range (e.g., 4.5 K to 350 K) to determine the heat capacity.[\[3\]](#)
 - From the heat capacity data, other thermodynamic functions such as enthalpy and entropy relative to 0 K can be calculated by numerical integration.[\[3\]](#)

High-Temperature Calorimetry (e.g., Solution or Combustion)

Direct measurement of the enthalpy of formation at high temperatures can be achieved using methods like solution calorimetry or bomb calorimetry.

- Principle: These methods rely on Hess's law. The heat of a reaction is measured, and by combining it with the heats of other known reactions, the desired enthalpy of formation can be calculated.
- Methodology (General):
 - Direct Synthesis Calorimetry: The constituent elements (Ti and Si) are reacted directly inside the calorimeter, and the heat evolved during the formation of Ti_5Si_3 is measured. This is a primary method but can be challenging due to incomplete reactions.[\[6\]](#)
 - Solution Calorimetry: Both the compound (Ti_5Si_3) and its constituent elements (Ti and Si) are separately dissolved in a suitable solvent (e.g., a liquid metal bath). The difference in the measured heats of solution allows for the calculation of the enthalpy of formation.[\[7\]](#)
 - Combustion Bomb Calorimetry: The compound is combusted in the presence of a strong oxidizing agent in a sealed container (bomb). The heat of combustion is measured and used, along with the known heats of combustion of the elements, to determine the enthalpy of formation.[\[7\]](#)

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

DTA and DSC are used to identify phase transition temperatures and measure the enthalpies of these transitions.

- Principle: The temperature difference (DTA) or heat flow difference (DSC) between a sample and an inert reference material is monitored as both are subjected to a controlled temperature program. Thermal events like melting, solidification, or solid-state transformations appear as peaks on the resulting curve.
- Methodology:
 - A sample of a specific Ti-Si composition is placed in a crucible alongside a reference material.
 - The samples are heated or cooled at a constant rate.

- Phase transition temperatures, such as the eutectic temperature (1330 °C) in the Ti-Si system, are identified by the onset of endothermic or exothermic peaks.[\[2\]](#)
- The area under a DSC peak is proportional to the enthalpy change of the transition, which provides valuable data for thermodynamic modeling.[\[8\]](#)

Computational Modeling Approaches

Alongside experimental work, computational methods are essential for predicting and assessing the thermodynamic properties of materials.

CALPHAD (CALculation of PHase Diagrams)

The CALPHAD methodology is a powerful computational approach for calculating phase diagrams and thermodynamic properties of multicomponent systems.[\[9\]](#)[\[10\]](#)

- Principle: The Gibbs free energy of each individual phase in a system is described by a mathematical model that includes parameters for composition, temperature, and pressure. These parameters are optimized by fitting the model to available experimental data, such as phase boundary information and thermochemical data (e.g., enthalpy of formation).
- Application to Ti-Si System:
 - Experimental data for the Ti-Si system, including phase equilibria and the thermodynamic properties of Ti_5Si_3 , are collected and critically evaluated.[\[9\]](#)
 - A suitable thermodynamic model (e.g., a sublattice model for the non-stoichiometric Ti_5Si_3 phase) is selected.[\[11\]](#)
 - The model parameters are optimized to achieve the best possible fit with the experimental data.
 - Once the database is established, it can be used to calculate the Ti-Si phase diagram and the thermodynamic properties of Ti_5Si_3 under various conditions.[\[12\]](#)

First-Principles (Ab Initio) Calculations

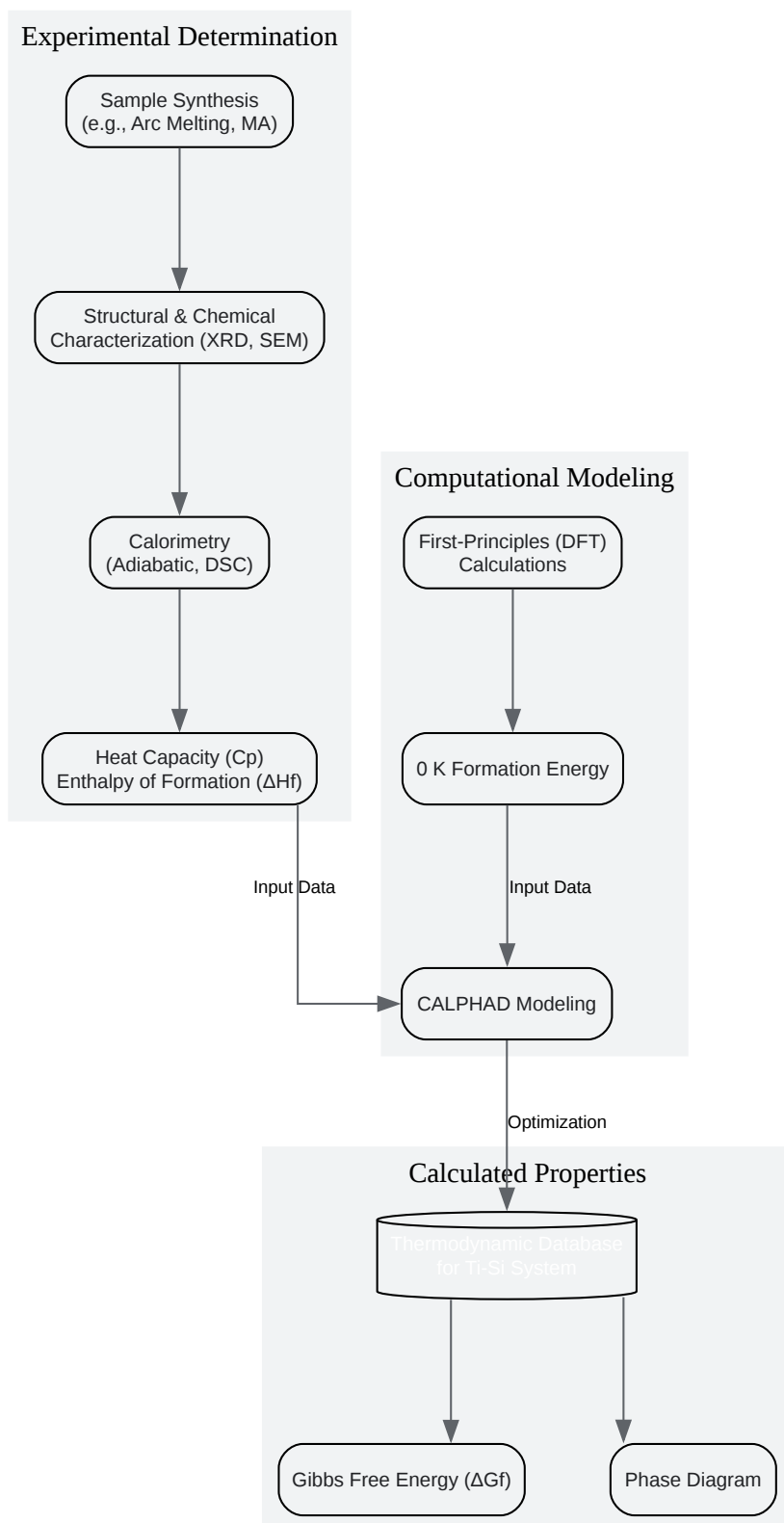
First-principles calculations, based on quantum mechanics (typically Density Functional Theory - DFT), can predict the formation energy of a compound without any experimental input.

- Principle: These methods calculate the total energy of a crystal structure by solving the Schrödinger equation for its electrons. The formation energy is then determined by subtracting the energies of the constituent elements from the energy of the compound.
- Application to Ti₅Si₃:
 - The crystal structure of Ti₅Si₃ (hexagonal, P6₃/mcm space group) is used as input.[\[4\]](#)
 - The total energy of the Ti₅Si₃ unit cell is calculated, along with the energies of pure Ti and Si in their stable solid forms.
 - The formation energy is computed, providing a theoretical value that can be compared with experimental results and used as input for CALPHAD models, especially when experimental data is scarce.[\[4\]](#)[\[9\]](#)

Visualizations

Logical Workflow for Thermodynamic Assessment

The following diagram illustrates a comprehensive workflow for determining and assessing the thermodynamic properties of the Ti₅Si₃ intermetallic compound, integrating both experimental and computational approaches.

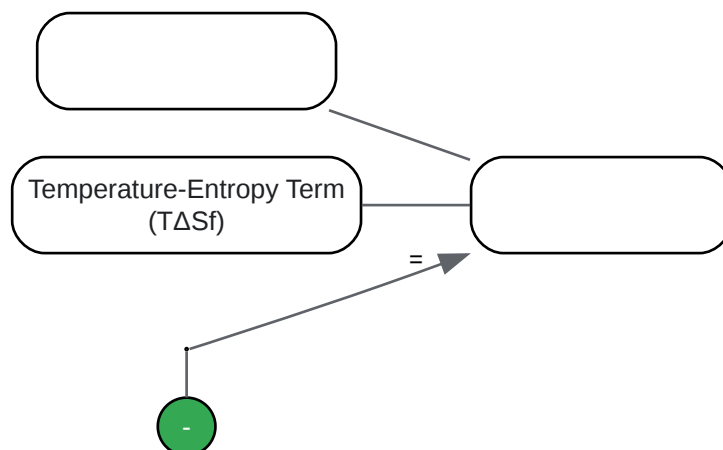


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Caption: Workflow for thermodynamic assessment of Ti_5Si_3 .

Gibbs Free Energy Relationship

This diagram illustrates the fundamental thermodynamic relationship governing the formation of a compound.



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